molecular formula C15H15NO B029155 n,n-Dibenzylformamide CAS No. 5464-77-7

n,n-Dibenzylformamide

Cat. No. B029155
CAS RN: 5464-77-7
M. Wt: 225.28 g/mol
InChI Key: OTHBCWKTCXJYAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dibenzylformamide involves the treatment of dibenzylformamide with cyclohexylmagnesium bromide in the presence of titanium-based catalysts. This process yields mono- and disubstituted as well as bicyclic dialkylcyclopropylamines. Notably, high yields of up to 90% have been achieved in most cases, demonstrating the efficiency of this synthetic approach. These compounds are interesting templates for the combinatorial syntheses of libraries of small molecules with a well-defined distance between two nitrogen atoms (Meijere et al., 2002).

Molecular Structure Analysis

The molecular structure of N,N-Dibenzylformamide has been elucidated through various spectroscopic and analytical techniques. Electron diffraction studies of gaseous N,N-Dimethylformamide, a related compound, provide insight into the bond lengths and angles that can be correlated to N,N-Dibenzylformamide, offering a basis for understanding its structural characteristics in the gaseous state (Schultz & Hargittai, 1993).

Chemical Reactions and Properties

N,N-Dibenzylformamide undergoes various chemical reactions that highlight its versatility as a chemical reagent. For instance, it acts as an efficient source of carbon monoxide and dimethylamine in palladium-catalyzed aminocarbonylations of aryl bromides, demonstrating its role as a multifunctional reagent in organic synthesis (Wan et al., 2002). Additionally, its application in the synthesis of N-heterocycles, such as pyrrolo/indolo[1,2-a]quinoxalines and quinazolin-4-ones, further exemplifies its utility in generating structurally diverse and complex molecules (Li et al., 2021).

Physical Properties Analysis

The physical properties of N,N-Dibenzylformamide, such as its density, ultrasonic sound velocities, and interactions with ionic liquids, have been extensively studied to understand its behavior in various solvents. These studies provide valuable insights into the molecular interactions and structural effects of N,N-Dibenzylformamide, contributing to its application in different chemical processes (Attri et al., 2010).

Chemical Properties Analysis

The chemical properties of N,N-Dibenzylformamide, including its reactivity and potential as a building block in organic synthesis, have been the subject of detailed investigation. Its role as a multipurpose precursor in reactions such as formylation, aminocarbonylation, and cyanation, highlights its importance in the synthesis of a wide array of chemical compounds. The versatility of N,N-Dibenzylformamide in organic synthesis underscores its utility in the development of novel synthetic methodologies (Ding & Jiao, 2012).

Scientific Research Applications

  • Neuroprotective Properties for Alzheimer's Disease Treatment : N,N-dibenzyl(N-methyl)amine hybrids, related to N,N-Dibenzylformamide, show promise as innovative treatments for Alzheimer's disease due to their neurogenic, antioxidant, cholinergic, and neuroprotective properties (López-Iglesias et al., 2014).

  • Versatile Reagent in Synthesis : N,N-Dimethylformamide and N,N-Dimethylacetamide, which are similar to N,N-Dibenzylformamide, serve as versatile reagents for synthesizing various compounds under different experimental conditions (Le Bras & Muzart, 2018).

  • Synthesis of N,N-Dialkylcyclopropylamines : N,N-Dibenzylformamide can be used to synthesize N,N-dialkylcyclopropylamines, leading to a variety of new compounds with high yields and potential applications in different fields (de Meijere et al., 2003).

  • Applications in Polymer Chemistry : Derivatives of o-nitrobenzyl alcohol, which can be related to N,N-Dibenzylformamide, offer opportunities for applications in polymer chemistry, including photodegradable hydrogels, photocleavable copolymers, and bioconjugates (Zhao et al., 2012).

  • Selective Debenzylation in Multifunctionalized N-Dibenzylamines : N-Iodosuccinimide is used as a mild, convenient, and tunable reagent for selective mono- or didebenzylation in multifunctionalized N-dibenzylamines with neighboring O-functionality (Grayson & Davis, 2005).

Safety And Hazards

N,N-Dibenzylformamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

N,N-dibenzylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHBCWKTCXJYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278076
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,n-Dibenzylformamide

CAS RN

5464-77-7
Record name 5464-77-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5982
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,n-dibenzylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cold and vigorously stirred solution of dibenzylamine (918 g.) in 98% formic acid (105 ml.) is added dropwise, over 45 minutes, acetic anhydride (35 ml.). The resulting mixture is stirred for one hour at room temperature, then diluted with ice water (40 ml.) and kept overnight at 15° C. The solution is evaporated in vacuo to dryness and the residue extracted with ether. The ethereal solution is washed with water, dried over magnesium sulfate, filtered, and evaporated in vacuo to yield N-formyl-dibenzylamine (9.9 g.) as a white solid, m.p. 53°-54.5° C.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
918 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
40 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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